molecular formula C13H16BClN2O3 B12504060 (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid

(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid

Cat. No.: B12504060
M. Wt: 294.54 g/mol
InChI Key: SVCLYILMFZBLBO-UHFFFAOYSA-N
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Description

(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative with a complex molecular structure It is characterized by the presence of a boronic acid group attached to an indazole ring, which is further substituted with a chloro and a methyl group, as well as a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic substitution reactions.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be attached through a nucleophilic substitution reaction.

    Formation of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The indazole ring can undergo reduction reactions to form dihydroindazole derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydroindazole derivatives.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

(5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving boronic acids.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and other biological processes. The indazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid Pinacol Ester: This compound is similar in structure but contains a pinacol ester group instead of a boronic acid group.

    5-Chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: This compound contains a dioxaborolan group instead of a boronic acid group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C13H16BClN2O3

Molecular Weight

294.54 g/mol

IUPAC Name

[5-chloro-6-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid

InChI

InChI=1S/C13H16BClN2O3/c1-8-6-10-9(12(13(8)15)14(18)19)7-16-17(10)11-4-2-3-5-20-11/h6-7,11,18-19H,2-5H2,1H3

InChI Key

SVCLYILMFZBLBO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC2=C1C=NN2C3CCCCO3)C)Cl)(O)O

Origin of Product

United States

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